Crinosterol
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Overview
Description
Crinosterol is a natural steroidal compound that is found in a variety of plants, including soybeans, peanuts, and rice bran. It is a type of phytosterol, which is a plant-based compound that is structurally similar to cholesterol. Crinosterol has gained attention in recent years due to its potential health benefits, particularly in the area of cardiovascular health.
Scientific Research Applications
Identification in Mites
Crinosterol, identified in various species of mites, highlights the presence of unique sterol metabolisms in these arthropods. The compound's detection after mites were fed d(3)-methionine suggests interesting pathways in sterol biosynthesis, indicating crinosterol's role in the complex metabolic interactions within these organisms (Murakami et al., 2007).
Synthesis from Stigmasterol
An improved synthesis method for crinosterol and campesterol from stigmasterol has been demonstrated, utilizing Claisen rearrangement. This approach offers complete utilization of the starting steroid for producing 24alpha-methyl derivatives, providing insights into the versatile applications of crinosterol in chemical synthesis (Khripach et al., 2002).
Role in Alleviating Metal Stress in Plants
Studies reveal that 24-epibrassinolide, a brassinosteroid to which crinosterol is related, mitigates the harmful effects of Cr(VI) toxicity in plants. The application of this compound enhances growth and physiological attributes, modulates antioxidant responses, and improves the overall stress tolerance of plants, pointing towards crinosterol's potential in enhancing plant resilience against environmental stresses (Jan et al., 2020).
Pharmacological Potential in Marine Organisms
Crinoids, marine organisms from which crinosterol can be derived, exhibit significant pharmacological potential. Extracts from these organisms have shown notable antibacterial, anti-diabetic, anti-algal, and antioxidant activities. The presence of crinosterol in these extracts suggests its role in the bioactive properties of marine natural products (Raj et al., 2021).
Enhancement of Plant Growth and Stress Management
Brassinosteroids like crinosterol are highlighted for their role in plant growth and stress management. These compounds are crucial in modulating plant responses to various stresses, indicating their potential use in agriculture to improve crop resilience and productivity (Khripach et al., 2000).
properties
CAS RN |
17472-78-5 |
---|---|
Product Name |
Crinosterol |
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
OILXMJHPFNGGTO-SDMVIZLASA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
150-151°C |
Other CAS RN |
474-67-9 |
physical_description |
Solid |
synonyms |
crinosterol delta25-crinosterol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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